(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile
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Overview
Description
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile is a complex organic compound with a unique structure that combines elements of indole and indene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and indene precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong bases, catalysts, and solvents that facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce halogenated derivatives.
Scientific Research Applications
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Properties
Molecular Formula |
C16H12N2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(4bS,9bR)-4b,5,9b,10-tetrahydroindeno[1,2-b]indole-8-carbonitrile |
InChI |
InChI=1S/C16H12N2/c17-9-10-5-6-15-13(7-10)14-8-11-3-1-2-4-12(11)16(14)18-15/h1-7,14,16,18H,8H2/t14-,16-/m1/s1 |
InChI Key |
UTXNXDBILQRNEV-GDBMZVCRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=C2C=C(C=C4)C#N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
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